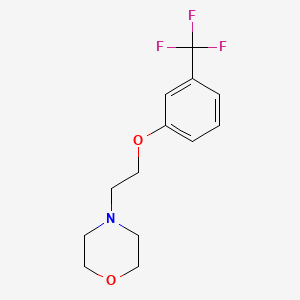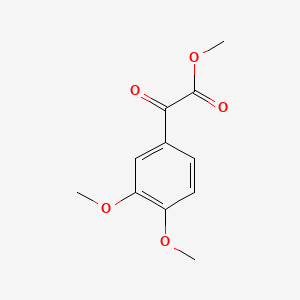
Perfluorosebacamide
Overview
Description
Perfluorosebacamide: is a perfluorinated compound, which means that all hydrogen atoms in its molecular structure are replaced by fluorine atoms. This substitution confers the compound with unique chemical and physical properties, such as high thermal and chemical stability . This compound is primarily used in material science as a surfactant and wetting agent, providing excellent oil, water, and stain resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorosebacamide can be synthesized from dimethyl hexadecafluorosebacate through a reaction with ammonia in diethyl ether . The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Perfluorosebacamide undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of fluorine atoms with other functional groups.
Oxidation and Reduction Reactions: Though less common due to the stability of the carbon-fluorine bond.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents under controlled conditions.
Oxidation and Reduction Reactions: Require specific catalysts and reaction conditions to overcome the stability of the carbon-fluorine bond.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized perfluorinated compounds .
Scientific Research Applications
Chemistry: Perfluorosebacamide is used as a surfactant in various chemical processes, enhancing the stability and efficiency of reactions .
Biology and Medicine: In biological and medical research, this compound is utilized for its unique properties, such as its ability to resist degradation and its biocompatibility .
Industry: Industrially, this compound is employed in the production of coatings, paints, plastics, and textiles, providing superior resistance to oil, water, and stains .
Mechanism of Action
The mechanism by which perfluorosebacamide exerts its effects is primarily through its interaction with molecular targets and pathways involved in surface activity. The compound’s fluorinated structure allows it to form stable interactions with various substrates, enhancing its effectiveness as a surfactant and wetting agent .
Comparison with Similar Compounds
- Perfluorooctanoic Acid (PFOA)
- Perfluorooctanesulfonic Acid (PFOS)
- Perfluorodecanoic Acid (PFDA)
Comparison: Perfluorosebacamide is unique among perfluorinated compounds due to its specific molecular structure, which provides distinct properties such as higher thermal stability and enhanced surface activity. Compared to similar compounds, this compound offers superior performance in applications requiring extreme resistance to degradation and environmental persistence .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F16N2O2/c11-3(12,1(27)29)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(28)30/h(H2,27,29)(H2,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBPSSMCLDHZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380014 | |
| Record name | Perfluorosebacamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-77-7 | |
| Record name | Perfluorosebacamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















